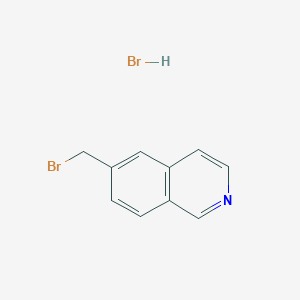

6-(Bromomethyl)isoquinoline hydrobromide

Description

The exact mass of the compound 6-(Bromomethyl)isoquinoline hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Bromomethyl)isoquinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)isoquinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVADKWYZZBPGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622643 | |

| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-57-6 | |

| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 6-(bromomethyl)isoquinoline hydrobromide, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity.[3] 6-(Bromomethyl)isoquinoline hydrobromide emerges as a particularly valuable derivative. The isoquinoline core provides the foundational pharmacophoric features, while the highly reactive bromomethyl group at the 6-position serves as a versatile chemical handle for elaboration and conjugation. This guide will detail its fundamental properties, reactivity, synthetic utility, and safe handling protocols.

Chapter 1: Physicochemical Properties & Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe use in any experimental setting.

Core Physicochemical Data

The essential properties of 6-(bromomethyl)isoquinoline hydrobromide are summarized below. Note that variations in reported molecular weight and CAS numbers often exist across different suppliers and salt forms. The hydrobromide salt form is specifically employed to enhance the compound's stability and solubility in polar solvents.[4]

| Property | Value | Source(s) |

| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [5] |

| CAS Number | 188861-57-6; 752183-00-9 | [4][6] |

| Molecular Formula | C₁₀H₈BrN · HBr | [4][6] |

| Molecular Weight | ~302.99 g/mol | [6][7] |

| Appearance | White to off-white or yellow crystalline powder | [4][8][9] |

| Melting Point | 210-214 °C | [8] |

| Solubility | Soluble in water, methanol, and other polar solvents | [8] |

| Purity | Typically ≥95% | [4] |

Chemical Structure

The structure consists of an isoquinoline ring system with a bromomethyl substituent at the C6 position, protonated at the nitrogen by hydrobromic acid.

Spectroscopic Signature Profile (Predicted)

-

¹H NMR: The spectrum would be characterized by distinct regions. Aromatic protons on the isoquinoline core would appear in the downfield region (δ 7.5-9.5 ppm). A key diagnostic signal would be a singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-5.0 ppm. The exact chemical shifts and coupling patterns can sometimes be complex in isoquinoline systems, occasionally leading to signal broadening.[13]

-

¹³C NMR: Aromatic carbons would resonate between δ 120-150 ppm. The benzylic carbon of the -CH₂Br group would be significantly upfield, likely in the δ 30-40 ppm range.

-

Infrared (IR) Spectroscopy: The spectrum would show characteristic C=C and C=N stretching vibrations for the aromatic system in the 1500-1650 cm⁻¹ region. C-H stretching from the aromatic ring would be observed just above 3000 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, around 500-600 cm⁻¹.[14]

-

Mass Spectrometry (MS): In Electron Impact (EI) mode, the molecular ion peak for the free base (C₁₀H₈BrN⁺) would be expected at m/z ≈ 221/223, showing a characteristic isotopic pattern (M/M+2) due to the presence of bromine. A prominent fragment would correspond to the loss of the bromine atom (M-Br)⁺.[14]

Chapter 2: Synthesis and Core Reactivity

Proposed Synthetic Pathway

While various methods exist for constructing the isoquinoline core[15], 6-(bromomethyl)isoquinoline is most logically prepared from 6-methylisoquinoline. A standard and field-proven method for this transformation is a free radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The subsequent treatment with HBr gas or an HBr solution would yield the hydrobromide salt.

Causality: This reaction proceeds via a benzylic radical intermediate. The benzylic position is preferentially attacked because the resulting radical is resonance-stabilized by the aromatic isoquinoline ring, significantly lowering the activation energy for this pathway compared to others.

Core Reactivity: The Benzylic Bromide Handle

The synthetic utility of 6-(bromomethyl)isoquinoline hydrobromide is dominated by the reactivity of the benzylic bromide. It is an excellent electrophile, readily participating in nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on conditions).[4] This allows for the covalent attachment of the isoquinoline scaffold to a vast array of other molecules.

Sources

- 1. zenodo.org [zenodo.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. 6-(bromomethyl)isoquinoline;hydrobromide - CAS:188861-57-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 9. 6-Bromomethylisoquinoline hydrobromide | 188861-57-6 [amp.chemicalbook.com]

- 10. PubChemLite - 6-(bromomethyl)isoquinoline hydrobromide (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 11. youtube.com [youtube.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide

Abstract

This technical guide provides an in-depth analysis of 6-(Bromomethyl)isoquinoline hydrobromide, a pivotal reagent in modern synthetic chemistry and drug discovery. The document elucidates its chemical identity, including its CAS Numbers, structural properties, and spectroscopic signature. We explore the core principles of its reactivity, focusing on the high lability of the benzylic bromide, which renders it an exceptional alkylating agent. A discussion of its synthetic origins is provided, alongside a comprehensive overview of its applications in medicinal chemistry, the development of fluorescent probes, and its role as a precursor in bioorthogonal "click chemistry" applications. Detailed, field-tested protocols are presented to guide researchers in its practical use, emphasizing safety, efficiency, and mechanistic rationale. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile isoquinoline derivative.

Core Chemical Identity and Properties

6-(Bromomethyl)isoquinoline hydrobromide is a versatile organic building block whose utility is derived from the reactive bromomethyl group appended to the stable isoquinoline core.[1] The hydrobromide salt form is frequently preferred in laboratory settings as it enhances the compound's crystalline nature, improving handling, stability, and solubility in polar protic solvents compared to the free base.[1]

It is crucial for researchers to note that this compound is associated with two primary CAS numbers in commercial and chemical databases: 188861-57-6 and 752183-00-9 .[1][2] While referring to the same chemical entity, these distinct identifiers may be used by different suppliers or reference different batches or purity grades. Cross-verification using the molecular formula and structure is essential during procurement.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [3] |

| CAS Number | 188861-57-6, 752183-00-9 | [1][2] |

| Molecular Formula | C₁₀H₈BrN · HBr (C₁₀H₉Br₂N) | [1][2] |

| Molecular Weight | 301.88 - 302.99 g/mol | [1][2] |

| Appearance | White to yellow or grey-brownish powder/solid | [1][4] |

| Storage Conditions | Store at 0-8 °C, under inert gas | [1][5] |

Chemical Structure

The structure consists of a planar isoquinoline ring system with a bromomethyl substituent at the C6 position. The nitrogen atom of the isoquinoline ring is protonated by hydrobromic acid.

Synthesis Overview

While multiple proprietary methods exist, a plausible and common synthetic route to 6-(bromomethyl)isoquinoline hydrobromide involves a two-step process starting from a commercially available precursor like 6-methylisoquinoline.

-

Radical Bromination: The synthesis begins with the free-radical bromination of 6-methylisoquinoline. This reaction is typically initiated using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄). The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical intermediate.

-

Salt Formation: Following the bromination, the resulting 6-(bromomethyl)isoquinoline (free base) is treated with a solution of hydrobromic acid (HBr) in a suitable solvent like diethyl ether or ethanol. This acid-base reaction protonates the basic nitrogen of the isoquinoline ring, leading to the precipitation of the stable hydrobromide salt, which can be easily isolated by filtration.

This approach is favored for its reliability and the high purity of the final crystalline product.

Key Applications in Research and Development

The unique combination of a reactive handle and a biologically relevant scaffold makes this compound a valuable tool in several scientific domains. [1][3]

Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural alkaloids and synthetic drugs with a wide spectrum of bioactivities, including anticancer, antiviral, and neuroprotective properties. [6][7][8]6-(Bromomethyl)isoquinoline hydrobromide serves as a key intermediate for:

-

Synthesis of Kinase Inhibitors: The bromomethyl group allows for the covalent attachment of the isoquinoline moiety to nucleophilic residues (e.g., cysteine) in the active sites of kinases, a common strategy for developing targeted anticancer agents.

-

Development of CNS Modulators: Its structure is used to build novel compounds targeting receptors and enzymes within the central nervous system. [3]* Anti-inflammatory Agents: It is used in the synthesis of isoquinoline derivatives that modulate inflammatory pathways. [1]

Fluorescent Probes and Biological Imaging

The isoquinoline ring system possesses inherent fluorescent properties. By using the bromomethyl handle to attach this fluorophore to targeting ligands (e.g., peptides, small molecules), researchers can create fluorescent probes. These probes enable the real-time visualization of biological processes, such as enzyme interactions and cellular trafficking, through fluorescence microscopy. [1][3]

Bioorthogonal Chemistry: A Gateway to "Click" Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible. [9][10]The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. [11]6-(Bromomethyl)isoquinoline hydrobromide is an ideal precursor for engaging in this chemistry. The bromide is easily displaced by sodium azide (NaN₃) to form 6-(azidomethyl)isoquinoline. This azide-functionalized isoquinoline can then be "clicked" onto any molecule containing a terminal alkyne, creating a stable triazole linkage. This methodology is transformative for bioconjugation, proteomics, and materials science. [11][12]

Spectroscopic Characterization Profile

For a compound to be used with confidence, its structure must be unequivocally confirmed. While acquiring actual spectra is protocol-dependent, the expected data from standard analytical techniques are predictable and serve as a benchmark for quality control. [13][14][15][16]

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural verification. The key diagnostic signal is a sharp singlet for the two benzylic protons of the -CH₂Br group, expected to appear significantly downfield (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic protons on the isoquinoline ring will appear further downfield (δ 7.5-9.5 ppm) with complex splitting patterns characteristic of the substitution pattern.

| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~4.85 | -CH ₂Br (singlet, 2H) |

| ~7.60 - 8.20 | Ar-H (multiplet, 5H) |

| ~9.25 | Ar-H (singlet, 1H, C1-H) |

-

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals for the aromatic and benzylic carbons. The benzylic carbon (-C H₂Br) is expected around δ 30-35 ppm, while the aromatic carbons will reside in the δ 120-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C=C and C=N stretching within the aromatic system (~1500-1650 cm⁻¹), and a distinct C-Br stretching vibration (~600-700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum (using a soft ionization technique like ESI) should show a prominent molecular ion peak corresponding to the free base [M+H]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for all bromine-containing fragments, which is a definitive diagnostic feature. A major fragmentation pathway would be the loss of Br, leading to a stable benzylic cation.

Field-Tested Experimental Protocol: Synthesis of an Isoquinoline-Tethered Phenolic Ether

This protocol provides a self-validating system for utilizing 6-(Bromomethyl)isoquinoline hydrobromide in a standard Williamson ether synthesis. The success of the reaction, confirmed by TLC and NMR, validates the reactivity and quality of the starting material.

Objective: To synthesize 1-methoxy-4-((isoquinolin-6-yl)methoxy)benzene.

Materials:

-

6-(Bromomethyl)isoquinoline hydrobromide (1.0 eq)

-

4-methoxyphenol (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

-

Causality:K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ. An excess is used to drive the reaction to completion. The flask is dried to prevent quenching of the nucleophile by water.

-

-

Dissolution: Add anhydrous DMF (~5 mL per mmol of limiting reagent) to the flask. Stir the suspension at room temperature for 15 minutes.

-

Causality:DMF is an excellent polar aprotic solvent that dissolves the organic reactants and facilitates the S_N2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.

-

-

Reagent Addition: Add 6-(Bromomethyl)isoquinoline hydrobromide (1.0 eq) to the stirring suspension in one portion.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting bromomethylisoquinoline spot has been consumed (typically 2-4 hours).

-

Causality:Heating provides the necessary activation energy. TLC allows for real-time tracking of reactant consumption and product formation, preventing unnecessary heating or premature workup.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (4x the volume of DMF).

-

Causality:This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr).

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Causality:The desired organic product is more soluble in EtOAc than in water, allowing for its separation from the aqueous phase.

-

-

Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Causality:Washing with water removes residual DMF. The brine wash removes residual water from the organic layer and helps to break any emulsions.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product as a solid.

Safety and Handling

As a reactive alkylating agent and an irritant, 6-(Bromomethyl)isoquinoline hydrobromide must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H318), and may cause respiratory irritation (H335). [4]Alkylating agents should always be treated as potentially harmful.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. [17]In case of contact, flush the affected area with copious amounts of water. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [1][17]Recommended storage is refrigerated (0-8 °C). [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [18]

References

-

Chem-Impex. (n.d.). 6-(Bromomethyl)isoquinoline hydrobromide. Retrieved from [Link]

-

National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]

-

National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Bromoform. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link]

-

National Institutes of Health. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubMed. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

YouTube. (2020). Reactivity of Isoquinoline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 6-Bromomethylisoquinoline hydrobromide | 188861-57-6 [amp.chemicalbook.com]

- 5. 8-(Bromomethyl)isoquinoline hydrobromide [myskinrecipes.com]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 6-(Bromomethyl)isoquinoline hydrobromide, a critical reagent and building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, with a detailed analysis of its molecular weight. Furthermore, this document outlines a representative synthetic pathway, discusses its wide-ranging applications in drug development and material science, and provides essential guidelines for its safe handling and storage. This paper is intended for researchers, chemists, and drug development professionals who utilize isoquinoline scaffolds in their work.

Core Molecular and Physical Properties

6-(Bromomethyl)isoquinoline hydrobromide is a versatile intermediate whose utility is rooted in its specific chemical structure and reactivity. The hydrobromide salt form is often preferred as it enhances the compound's stability and solubility in polar solvents, making it more amenable to various reaction conditions compared to its free base form.[1]

Chemical Identity

A summary of the key identifiers for 6-(Bromomethyl)isoquinoline hydrobromide is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(bromomethyl)isoquinoline;hydrobromide | [2][3] |

| CAS Number | 188861-57-6, 752183-00-9 | [1][4] |

| Molecular Formula | C₁₀H₈BrN·HBr (or C₁₀H₉Br₂N) | [1][2][4][5] |

| PubChem CID | 17909556 | [1][3] |

| InChI Key | XVWDNBOPLFOYDZ-UHFFFAOYSA-N | [3] |

Molecular Weight Analysis

There is some variation in the reported molecular weight of this compound across commercial suppliers. This discrepancy often arises from the use of different isotopic masses in calculations. A detailed calculation based on the atomic weights from the periodic table provides clarity.

-

6-(Bromomethyl)isoquinoline (Free Base): C₁₀H₈BrN

-

(10 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) = 222.085 g/mol

-

-

Hydrobromic Acid: HBr

-

1.008 + 79.904 = 80.912 g/mol

-

-

Total Calculated Molecular Weight: 222.085 + 80.912 = 302.997 g/mol

This calculated value aligns closely with the most frequently cited figures.

| Reported Molecular Weight | Source |

| 301.88 g/mol | [1] |

| 302.99 g/mol | [2][4] |

| 303 g/mol | [6] |

| 302.997 g/mol | Calculated |

The value of ~303 g/mol is the most accurate theoretical molecular weight for the compound.

Physicochemical Properties

The physical and chemical characteristics of 6-(Bromomethyl)isoquinoline hydrobromide are crucial for its proper handling, storage, and use in synthesis.

| Property | Description | Source(s) |

| Appearance | White to off-white or yellow/brownish crystalline powder. | [1][5] |

| Purity | Typically ≥95.5% as determined by HPLC. | [1] |

| Solubility | Soluble in water, methanol, and other polar solvents. | [5] |

| Storage Conditions | Store in a tightly closed container at 0-8 °C, in a dry, well-ventilated area, and protected from light. | [1][5] |

| Melting Point | 210-214 °C | [5] |

Synthesis and Mechanistic Insights

The synthesis of 6-(Bromomethyl)isoquinoline hydrobromide is typically achieved via the radical bromination of a suitable precursor, 6-methylisoquinoline. This method is efficient and leverages well-understood reaction mechanisms.

Overview of Synthetic Strategy

The most common synthetic route involves a free-radical substitution at the benzylic position of 6-methylisoquinoline. This position is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical by the isoquinoline ring system. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors the desired substitution over competing reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The process culminates in the formation of the hydrobromide salt to improve the product's stability.

Representative Synthesis Protocol

The following protocol is a self-validating system for the synthesis of 6-(Bromomethyl)isoquinoline hydrobromide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 6-methylisoquinoline in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of NBS. CCl₄ is a classic solvent for radical brominations due to its inertness.

-

-

Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount (0.05 equivalents) of AIBN to the solution.

-

Causality: A slight excess of NBS ensures complete consumption of the starting material. AIBN is chosen as the initiator because its decomposition into radicals occurs at a predictable rate upon heating.

-

-

Initiation and Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the energy needed to decompose AIBN into radicals, initiating the chain reaction. Succinimide, a byproduct, is denser than CCl₄ and will float on top, providing a visual cue that the reaction is proceeding.

-

-

Workup and Isolation of Free Base: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(Bromomethyl)isoquinoline free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Causality: The basic nitrogen atom of the isoquinoline ring is protonated by HBr, leading to the precipitation of the hydrobromide salt.

-

-

Final Purification: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry in a vacuum oven. The final product should be a white to off-white solid.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-(Bromomethyl)isoquinoline hydrobromide.

Caption: A workflow diagram for the synthesis of the target compound.

Applications in Research and Development

6-(Bromomethyl)isoquinoline hydrobromide is not an end product but a highly valuable intermediate. Its reactive bromomethyl group serves as an electrophilic handle, allowing for facile nucleophilic substitution reactions to introduce the isoquinoline moiety into larger, more complex molecules.

A Key Building Block in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. This compound serves as a key intermediate for synthesizing isoquinoline derivatives with a wide range of biological activities.[1]

-

Anti-Cancer Agents: Used in the preparation of novel kinase inhibitors and other compounds targeting cancer cell proliferation.[1]

-

Anti-Inflammatory Drugs: Serves as a precursor for molecules designed to modulate inflammatory pathways.[1]

-

Neurological Therapeutics: Employed in the synthesis of drugs targeting neurological disorders.[1][3]

Other Advanced Applications

Beyond traditional medicinal chemistry, its unique properties lend it to other fields:

-

Fluorescent Probes: The isoquinoline ring system has fluorescent properties, making this reagent useful in the creation of probes for biological imaging and visualizing cellular processes.[1][3]

-

Material Science: It finds applications in developing advanced materials, such as functionalized polymers and coatings, due to its reactive nature.[3]

-

Biological Research: Researchers utilize it to alkylate specific residues in proteins to study enzyme interactions and cellular mechanisms.[1][3]

Visualization of Application Pathways

This diagram shows how 6-(Bromomethyl)isoquinoline hydrobromide acts as a central starting point for various advanced applications.

Caption: The role of the title compound as a versatile chemical intermediate.

Handling, Safety, and Storage

Due to its reactivity, proper handling and storage of 6-(Bromomethyl)isoquinoline hydrobromide are imperative to ensure user safety and maintain compound integrity.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation. | [6][7] |

| H318 / H319 | Causes serious eye damage / irritation. | [6][7] |

| H335 | May cause respiratory irritation. | [6][7] |

Recommended Handling Procedures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[6][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Avoid formation of dust and aerosols.[7]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

Skin Contact: Take off contaminated clothing.[8] Wash skin with plenty of soap and water.[7] Seek medical attention if irritation occurs or persists.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[8][10]

Storage and Stability

For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (0-8 °C).[1] It should be kept in a dry, well-ventilated place away from incompatible materials and protected from light.[5]

Conclusion

6-(Bromomethyl)isoquinoline hydrobromide is a compound of significant value to the scientific community. Its well-defined molecular properties, straightforward synthesis, and high reactivity make it an indispensable building block for developing novel pharmaceuticals, advanced materials, and biological probes. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in research and development.

References

-

6-(bromomethyl)isoquinoline;hydrobromide. Sunway Pharm Ltd. [Link]

-

6-(Bromomethyl)isoquinoline hydrobromide. J&K Scientific LLC. [Link]

-

6-(bromomethyl)isoquinolinehydrobromide. A B Enterprises via Tradeindia. [Link]

-

6-(bromomethyl)isoquinoline hydrobromide (C10H8BrN). PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-(bromomethyl)isoquinoline;hydrobromide - CAS:188861-57-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 6. 6-Bromomethylisoquinoline hydrobromide | 188861-57-6 [amp.chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 6-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(bromomethyl)isoquinoline hydrobromide, a key intermediate in the development of various pharmacologically active agents. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a reactive bromomethyl group at the 6-position provides a crucial handle for further molecular elaboration. This document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of 6-(Bromomethyl)isoquinoline Hydrobromide

The isoquinoline nucleus is a fundamental structural motif in a vast array of biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents.[2][3] The ability to functionalize the isoquinoline core is paramount in drug discovery and development. 6-(Bromomethyl)isoquinoline hydrobromide serves as a versatile building block, enabling the introduction of various side chains and pharmacophores through nucleophilic substitution reactions at the benzylic carbon. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and subsequent reactions.

This guide focuses on the most direct and industrially scalable pathway to this key intermediate: the free-radical bromination of 6-methylisoquinoline. We will explore the mechanistic underpinnings of this transformation and provide a robust protocol for its execution.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 6-(bromomethyl)isoquinoline hydrobromide is primarily achieved through the benzylic bromination of 6-methylisoquinoline. This reaction proceeds via a free-radical chain mechanism, a cornerstone of organic synthesis.

Overall Reaction Scheme:

Caption: Overall synthesis of 6-(bromomethyl)isoquinoline hydrobromide.

The reagent of choice for this transformation is N-bromosuccinimide (NBS).[4] NBS is a convenient and safer alternative to molecular bromine (Br₂) for free-radical brominations. It provides a low, constant concentration of bromine radicals, which helps to suppress undesired side reactions, such as electrophilic addition to the aromatic rings.[5]

The reaction is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6] These initiators decompose upon heating or UV irradiation to generate radicals, which then propagate the chain reaction.

The mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The process begins with the homolytic cleavage of the initiator (AIBN) to form two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).

Caption: Initiation of the free-radical bromination.

Propagation

The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 6-methylisoquinoline. This is the rate-determining step and occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical.[7] This resonance stabilization is the key to the selectivity of the reaction. The benzylic radical then reacts with a molecule of NBS to yield the desired product, 6-(bromomethyl)isoquinoline, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (a byproduct) to regenerate a bromine radical, thus continuing the chain reaction.

Caption: Propagation steps of the benzylic bromination.

Termination

The chain reaction is terminated by the combination of any two radicals in the reaction mixture.

Formation of the Hydrobromide Salt

Hydrogen bromide (HBr) is a byproduct of the reaction between the succinimidyl radical and any trace amounts of water, or from other side reactions. Isoquinoline is a basic heterocycle and will readily react with the in-situ generated HBr to form the stable hydrobromide salt.[8] This often results in the precipitation of the product from the reaction mixture, which can be an advantage for isolation.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of organic chemistry. Researchers should conduct their own risk assessment and optimization.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 6-Methylisoquinoline | 143.18 | 1721-93-3 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Recrystallize from water if impure |

| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 | Anhydrous. Caution: Toxic and ozone-depleting. Acetonitrile can be a suitable alternative. |

| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6-methylisoquinoline (1.0 eq).

-

Dissolution: Add anhydrous carbon tetrachloride (or acetonitrile) to dissolve the starting material.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. The product, 6-(bromomethyl)isoquinoline hydrobromide, may precipitate out of the solution as a solid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated solid and wash with cold, anhydrous diethyl ether to remove any unreacted starting material and soluble byproducts.

-

The filtrate can be washed with a 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield additional product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.

Characterization

The final product should be characterized by:

-

¹H NMR: To confirm the presence of the bromomethyl group (a characteristic singlet) and the isoquinoline protons.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight of the free base.

-

Melting Point: To assess the purity of the crystalline salt.

Critical Parameters and Troubleshooting

-

Solvent: The choice of solvent is critical. Carbon tetrachloride is the traditional solvent for Wohl-Ziegler brominations, but due to its toxicity, acetonitrile is a viable alternative.[6] The solvent must be anhydrous to prevent hydrolysis of NBS.

-

Initiator: The amount of initiator should be catalytic (typically 5-10 mol%). Using too much initiator can lead to unwanted side reactions.

-

Purity of NBS: Impure NBS can contain excess bromine, which can lead to electrophilic aromatic substitution on the isoquinoline ring. It is advisable to recrystallize NBS from water if it appears yellow.

-

Light: While heat is used to initiate the reaction with AIBN, exposure to UV light can also promote the formation of radicals and should be controlled.

-

Work-up: The hydrobromide salt is generally less soluble in nonpolar organic solvents, which aids in its isolation. Washing with a sodium thiosulfate solution is important to quench any unreacted bromine.

Conclusion

The synthesis of 6-(bromomethyl)isoquinoline hydrobromide via free-radical bromination of 6-methylisoquinoline is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the underlying free-radical mechanism and careful control of reaction parameters are essential for achieving high yields and purity. This guide provides the necessary theoretical framework and a practical experimental protocol to enable researchers to successfully synthesize this key building block for the advancement of medicinal chemistry and drug discovery.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). ResearchGate. [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Green Chemistry. [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

-

Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]

-

Benzylic Bromination with NBS. (2018). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

-

Isoquinoline. (n.d.). Wikipedia. [Link]

-

Radical Initiators and Inhibitors; Radical Bromination of Alkanes. (2023). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

-

N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. [Link] (Note: A representative URL is used as the original may not be available).

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. [Link] (Note: A representative URL is used as the original may not be available).

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]

-

Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. (2024). ResearchGate. [Link]

-

Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Crystallization and transformation of pharmaceutical solid forms. (2012). Academic Journals. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link] (Note: A representative URL is used as the original may not be available).

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

- Preparation method and application of a class of isoquinoline compounds and salts thereof. (n.d.).

- Process for making isoquinoline compounds. (n.d.).

- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (n.d.).

- Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them. (n.d.).

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

-

NBS: Radical Bromination. (2021). YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

Sources

- 1. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Starting Materials for 6-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)isoquinoline hydrobromide is a key building block in medicinal chemistry and materials science. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the isoquinoline scaffold into a wide range of molecules. This versatile intermediate is instrumental in the synthesis of novel therapeutic agents, including kinase inhibitors and anti-cancer compounds, as well as in the development of fluorescent probes for biological imaging.[1][2] The hydrobromide salt form enhances the compound's stability and solubility, making it a preferred form for many synthetic applications.[2]

This guide provides a comprehensive overview of the synthesis of 6-(bromomethyl)isoquinoline hydrobromide, with a focus on the practical aspects of preparing the necessary starting materials and executing the key chemical transformations.

Synthetic Strategy Overview

The most direct and common synthetic route to 6-(bromomethyl)isoquinoline hydrobromide begins with the commercially available 6-methylisoquinoline. The synthesis can be broken down into two primary steps:

-

Benzylic Bromination: The methyl group of 6-methylisoquinoline is selectively brominated to yield 6-(bromomethyl)isoquinoline. The Wohl-Ziegler reaction is the method of choice for this transformation.

-

Hydrobromide Salt Formation: The resulting 6-(bromomethyl)isoquinoline free base is then converted to its hydrobromide salt to improve its handling and stability.

Caption: Overall synthetic workflow for 6-(bromomethyl)isoquinoline hydrobromide.

Part 1: The Key Starting Material: 6-Methylisoquinoline

While 6-methylisoquinoline is commercially available, understanding its synthesis provides a more complete picture for researchers who may need to produce it in-house or require substituted analogs. The Pomeranz-Fritsch reaction is a classical and effective method for the synthesis of the isoquinoline core.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetaldehyde diethyl acetal to form the isoquinoline ring system.

Reaction Mechanism

The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to close the ring. Subsequent elimination of ethanol leads to the aromatic isoquinoline product.

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction for 6-methylisoquinoline synthesis.

Detailed Experimental Protocol: Synthesis of 6-Methylisoquinoline

This protocol is adapted from general procedures for the Pomeranz-Fritsch reaction.

Materials:

-

p-Tolualdehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Slowly and carefully add the reaction mixture to an excess of cold, concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.

-

Heat the acidic mixture to 100-120 °C for several hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 6-methylisoquinoline.

Part 2: Benzylic Bromination to 6-(Bromomethyl)isoquinoline

The selective bromination of the methyl group at the 6-position of the isoquinoline ring is achieved via the Wohl-Ziegler reaction.[3]

The Wohl-Ziegler Reaction

This reaction is a free-radical substitution that specifically targets allylic and benzylic positions.[4] It utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.[3][4]

Reaction Mechanism

The reaction proceeds via a radical chain mechanism. The initiator decomposes upon heating to form radicals, which then abstract a hydrogen atom from the benzylic position of 6-methylisoquinoline. The resulting benzylic radical reacts with a bromine source (NBS or Br₂) to form the product and propagate the chain.

Caption: Key steps in the Wohl-Ziegler radical chain mechanism.

Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)isoquinoline

This protocol is based on a procedure for the analogous bromination of 3-methylisoquinoline.[5]

Materials:

-

6-Methylisoquinoline

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Benzoyl peroxide (BPO) or AIBN

-

Carbon tetrachloride (CCl₄) (Caution: Toxic and ozone-depleting, consider alternatives like acetonitrile)[3]

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylisoquinoline (1 equivalent) in CCl₄.

-

Add freshly recrystallized NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN (e.g., 0.02 equivalents).

-

Heat the mixture to reflux and irradiate with a heat lamp to facilitate radical initiation.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[3]

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(bromomethyl)isoquinoline. This product is often used in the next step without further purification.

Part 3: Formation of the Hydrobromide Salt

The final step is the conversion of the free base to its hydrobromide salt, which is typically a more stable and easier-to-handle solid.

Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)isoquinoline Hydrobromide

Materials:

-

Crude 6-(bromomethyl)isoquinoline

-

Hydrobromic acid (48% aqueous solution) or HBr in acetic acid

-

Diethyl ether or another suitable anti-solvent

Procedure:

-

Dissolve the crude 6-(bromomethyl)isoquinoline in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid with stirring.

-

The hydrobromide salt should precipitate out of the solution.

-

If precipitation is slow, it can be induced by adding an anti-solvent (e.g., hexane if the product is in ether) or by scratching the inside of the flask with a glass rod.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain 6-(bromomethyl)isoquinoline hydrobromide.

Characterization of the Final Product

The identity and purity of the synthesized 6-(bromomethyl)isoquinoline hydrobromide should be confirmed by standard analytical techniques.

| Parameter | Typical Value/Observation |

| Molecular Formula | C₁₀H₈BrN·HBr |

| Molecular Weight | 302.99 g/mol [6] |

| Appearance | White to off-white or brownish powder[2] |

| ¹H NMR | Aromatic protons typically in the range of 7.5-9.5 ppm. A characteristic singlet for the -CH₂Br protons around 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons typically between 120-150 ppm. The benzylic carbon (-CH₂Br) signal would be expected in the range of 30-40 ppm. |

| Mass Spectrometry (m/z) | [M+H]⁺ for the free base at approximately 222.08, showing a characteristic isotopic pattern for bromine.[1] |

| Melting Point | Varies depending on purity. |

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Store NBS in a cool, dry place away from light and moisture.[9] Reactions involving NBS can be exothermic, so caution should be exercised, especially on a larger scale.[10]

-

Benzylic Bromides: Benzylic bromides are lachrymators and are corrosive. They should be handled with care in a fume hood, and contact with skin and eyes should be avoided.

-

Carbon Tetrachloride: CCl₄ is a toxic and ozone-depleting substance. Its use should be avoided if possible. If its use is necessary, it must be handled in a well-ventilated fume hood with appropriate PPE.

-

Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

References

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2025, March 7). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-methylisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). US4126615A - Process for the manufacture of pure isoquinoline derivatives.

-

SciSpace. (2020, September 30). A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. scbt.com [scbt.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemscience.com [chemscience.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Introduction: The Isoquinoline Scaffold and the Role of 6-(Bromomethyl)isoquinoline Hydrobromide

An In-Depth Technical Guide to 6-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Reagent in Synthetic Chemistry

The isoquinoline scaffold is a privileged heterocyclic aromatic structure, comprising a benzene ring fused to a pyridine ring.[1][2][3] This core is prevalent in a vast number of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The versatility of the isoquinoline framework makes it a cornerstone in medicinal chemistry and drug discovery.[5][6]

Within this important class of compounds, 6-(Bromomethyl)isoquinoline hydrobromide emerges as a highly valuable and reactive intermediate. Its structure is distinguished by the isoquinoline core functionalized with a bromomethyl (-CH2Br) group at the 6-position. The hydrobromide salt form is commonly used to enhance the compound's stability and solubility, simplifying its handling and application in various synthetic protocols.[7] The key to its utility lies in the reactive nature of the bromomethyl group, where the bromine atom acts as an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.[8] This reactivity provides a direct and efficient route for introducing a wide array of functional groups and building complex molecular architectures.

This guide provides a comprehensive overview of the properties, applications, and handling of 6-(Bromomethyl)isoquinoline hydrobromide for researchers, scientists, and professionals in drug development.

| Property | Value |

| CAS Number | 188861-57-6, 752183-00-9[7][9] |

| Molecular Formula | C₁₀H₈BrN·HBr[7][9][10] |

| Molecular Weight | 301.88 g/mol (or ~303 g/mol )[7][9] |

| Appearance | White to off-white or yellow crystalline powder.[7][11] |

| Purity | Typically ≥ 95-98%[7][11] |

| Solubility | Soluble in water, methanol, and other polar solvents.[11] |

| Storage | Store in a refrigerator (0-8 °C), in a tightly closed container, protected from light.[7][11][12] |

Core Applications and Synthetic Utility

The primary value of 6-(Bromomethyl)isoquinoline hydrobromide stems from its role as a versatile building block in several key areas of chemical research.

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The isoquinoline nucleus is a foundational element in numerous FDA-approved drugs and clinical candidates.[1][13] Derivatives have shown efficacy as anticancer agents, kinase inhibitors, central nervous system modulators, and anti-inflammatory compounds.[1][5][7][14] 6-(Bromomethyl)isoquinoline hydrobromide serves as a crucial starting material for synthesizing novel isoquinoline derivatives with therapeutic potential.[7][14]

The compound's bromomethyl group provides a reactive handle for facile alkylation and functionalization, enabling chemists to construct diverse libraries of nitrogen-containing heterocycles for medicinal chemistry programs.[8][14] By reacting it with various nucleophiles (amines, thiols, alcohols, etc.), researchers can append different pharmacophores to the isoquinoline scaffold to modulate biological activity and pharmacokinetic properties. This strategic modification is central to the discovery of new drugs targeting a range of diseases, from neurological disorders to cancer.[7][15]

Development of Novel Fluorescent Probes

The isoquinoline core possesses intrinsic fluorescence properties that can be harnessed for developing molecular probes.[16] Fluorescent probes are indispensable tools in biological imaging, allowing for the real-time visualization of cellular processes and the detection of specific analytes like metal ions or biologically relevant molecules.[15][17]

6-(Bromomethyl)isoquinoline hydrobromide is an excellent precursor for these probes. The reactive bromomethyl group allows for the covalent attachment of a "recognition moiety"—a chemical group designed to selectively bind to a specific target.[16] Upon binding of the analyte to the recognition moiety, the electronic properties of the isoquinoline fluorophore are perturbed, resulting in a measurable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response enables sensitive and selective detection.[16] The ability to fine-tune the probe's photophysical properties through chemical modification makes this reagent a powerful tool in the development of advanced diagnostics and research tools.[16]

Advanced Organic Synthesis and Materials Science

Beyond its direct biomedical applications, 6-(Bromomethyl)isoquinoline hydrobromide is a valuable reagent in general organic synthesis for creating complex molecular structures.[7][15] Its capacity to participate in nucleophilic substitution reactions opens pathways to a wide variety of chemical entities.[7] Furthermore, it has found applications in materials science for the development of advanced materials such as specialized polymers and coatings, where the unique chemical and photophysical properties of the isoquinoline ring can be incorporated to create functional materials.[15]

Chemical Reactivity and Experimental Protocols

The synthetic utility of 6-(Bromomethyl)isoquinoline hydrobromide is primarily driven by the reactivity of the benzylic bromide. The bromine atom is a good leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General reaction scheme for 6-(Bromomethyl)isoquinoline hydrobromide.

Representative Experimental Protocol: N-Alkylation of an Amine

This protocol describes a representative procedure for the reaction of 6-(Bromomethyl)isoquinoline hydrobromide with a primary or secondary amine to form a new C-N bond. This is a foundational step for building more complex pharmaceutical intermediates.

Materials:

-

6-(Bromomethyl)isoquinoline hydrobromide (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the amine (1.2 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).

-

Add anhydrous DMF to dissolve the reagents. Stir the mixture at room temperature for 10 minutes.

-

Add 6-(Bromomethyl)isoquinoline hydrobromide (1.0 eq) to the mixture in portions.

-

Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted isoquinoline derivative.

Caption: A typical workflow for synthesis and purification.

Safety, Handling, and Storage

As a reactive chemical intermediate, 6-(Bromomethyl)isoquinoline hydrobromide requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant.[18] May cause respiratory irritation. Prolonged or repeated exposure may cause damage to organs.[12]

-

Handling:

-

Storage:

Conclusion

6-(Bromomethyl)isoquinoline hydrobromide is a powerful and versatile reagent whose value is firmly established in modern chemical synthesis. Its unique structure, combining the biologically significant isoquinoline core with a highly reactive bromomethyl handle, makes it an indispensable building block for a multitude of applications. For researchers in drug discovery, it provides an efficient pathway to novel therapeutics with potential activities against cancer, inflammation, and neurological disorders. For chemical biologists and materials scientists, it serves as a foundational element for creating sophisticated fluorescent probes and functional materials. The straightforward reactivity, coupled with the vast pharmacological potential of its derivatives, ensures that 6-(Bromomethyl)isoquinoline hydrobromide will continue to be a key component in the toolkit of scientists pushing the boundaries of molecular innovation.

References

-

6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises - Tradeindia. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

-

Isoquinoline derivatives and its medicinal activity - LinkedIn. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids - MDPI. [Link]

-

Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics - IJCRR. [Link]

-

6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. [Link]

-

Isoquinoline - Wikipedia. [Link]

-

Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine - PubMed. [Link]

-

Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - ResearchGate. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [Link]

-

Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo. [Link]

-

Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC - NIH. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijcrr.com [ijcrr.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. 6-Bromomethylisoquinoline hydrobromide | 188861-57-6 [amp.chemicalbook.com]

- 11. 6-(bromomethyl)isoquinolinehydrobromide - Crystalline Powder, 98% Purity, Odorless And Highly Reactive Intermediate For Organic Synthesis at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. 8-(Bromomethyl)isoquinoline hydrobromide [myskinrecipes.com]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to the Nucleophilic Reactivity of 6-(Bromomethyl)isoquinoline Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its presence in drugs like the vasodilator papaverine and the antihypertensive agent debrisoquine underscores its significance as a "privileged scaffold."[1][3] The strategic functionalization of this scaffold is paramount in drug discovery for modulating biological activity and optimizing pharmacokinetic properties. 6-(Bromomethyl)isoquinoline hydrobromide emerges as a highly valuable and versatile building block for this purpose. As a primary benzylic bromide, its reactivity is inherently heightened, providing a reliable chemical handle for introducing a diverse array of functionalities through nucleophilic substitution.[4][5]

This guide provides an in-depth exploration of the reactivity of 6-(bromomethyl)isoquinoline hydrobromide with common classes of nucleophiles. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings that govern its reactivity, explain the causal relationships behind experimental design, and offer field-proven insights to empower researchers in their synthetic endeavors.

The Electrophilic Heart: Understanding the Core Reactivity

6-(Bromomethyl)isoquinoline hydrobromide is a primary benzylic halide. This structural classification is key to its synthetic utility. The bromine atom is attached to an sp³-hybridized carbon, which is directly bonded to the aromatic isoquinoline ring system. This arrangement has profound implications for its reactivity in nucleophilic substitution reactions.

Two primary mechanistic pathways are at play: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).

-